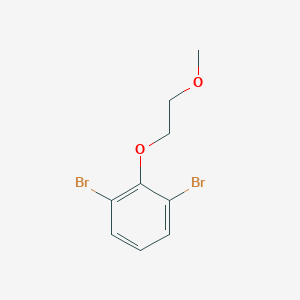

1,3-Dibromo-2-(2-methoxyethoxy)benzene

描述

Significance of Aryl Bromides in Synthetic Methodologies

Aryl bromides are cornerstone electrophiles in modern organic synthesis, primarily owing to the versatile reactivity of the carbon-bromine (C-Br) bond. The bromine atom serves as an excellent leaving group in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, and Heck couplings, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors.

The utility of aryl bromides also extends to Ullmann-type condensations, which are copper-promoted reactions for the formation of aryl ethers, aryl amines, and other derivatives. wikipedia.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. mdpi.com Furthermore, aryl bromides are precursors to organometallic reagents, such as Grignard reagents and organolithium species, through metal-halogen exchange. These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds. The presence of two bromine atoms, as in 1,3-Dibromo-2-(2-methoxyethoxy)benzene, offers the potential for sequential and site-selective functionalization, allowing for the stepwise introduction of different substituents and the construction of highly elaborate molecular frameworks.

Role of Ether Linkages in Molecular Design and Functionality

In the context of this compound, the 2-methoxyethoxy side chain introduces additional flexibility and potential coordination sites compared to a simple alkoxy group. This side chain can influence the reactivity of the adjacent bromine atoms through steric hindrance and electronic effects. In the broader field of materials science, aryl ethers form the backbone of high-performance polymers, prized for their thermal stability and chemical resistance. researchgate.net In medicinal chemistry, the ether motif is a common feature in drug molecules, where it can serve as a stable linker between different pharmacophoric elements. nih.govrsc.orgnih.gov

Contextualizing this compound within Polyfunctionalized Aromatic Systems

This compound is a prime example of a polyfunctionalized aromatic system, a class of compounds that features multiple reactive centers on a single aromatic ring. The specific arrangement of substituents in this molecule—two bromine atoms in a meta-relationship and an ether linkage ortho to both—creates a unique chemical environment. The electron-donating nature of the ether group can influence the electronic properties of the benzene (B151609) ring, potentially affecting the regioselectivity of further electrophilic aromatic substitution reactions.

The steric bulk of the 2-methoxyethoxy group, positioned between the two bromine atoms, is expected to play a significant role in directing the approach of reagents. This can lead to selective reactions at one of the two bromine atoms, a valuable feature in multi-step syntheses. The synthesis of such polyfunctionalized aromatic compounds is a key focus in organic chemistry, as they serve as versatile building blocks for the construction of pharmaceuticals, agrochemicals, and functional materials. nih.gov The strategic placement of different functional groups allows for a programmed sequence of reactions, enabling the efficient assembly of complex target molecules.

Overview of Research Trajectories for this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories based on studies of analogous compounds.

One major area of investigation for polybrominated aryl ethers is their application as flame retardants . wikipedia.orgepa.govdcceew.gov.au Polybrominated diphenyl ethers (PBDEs) have been widely used to reduce the flammability of various materials. nih.gov The presence of multiple bromine atoms in the molecule can interfere with the combustion process in the gas phase. Research in this area would likely focus on the efficacy of this compound as a flame retardant, its thermal stability, and its potential environmental and toxicological profile, as concerns have been raised about the persistence and bioaccumulation of some PBDEs. nih.govacs.orgresearchgate.netacs.orgnih.gov

A second significant research direction lies in its use as a synthetic intermediate . The two bromine atoms provide handles for a variety of cross-coupling reactions. For instance, sequential or selective Suzuki or Stille couplings could be employed to introduce different aryl or vinyl groups, leading to the synthesis of complex, non-symmetrical biaryl compounds or substituted styrenes. nih.govmdpi.com These products could be of interest in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of conjugated aromatic systems are paramount. The ether linkage can also be a site for chemical modification, although it is generally more stable than the C-Br bonds.

Finally, the biological activity of brominated aromatic compounds is another area of potential research. Analogous polybrominated diphenyl ethers have been shown to interact with various biological systems, including nuclear hormone receptors. doi.org Studies have investigated their potential endocrine-disrupting effects and neurotoxicity. scielo.org.mx Research on this compound could explore its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents, or alternatively, investigate its toxicological profile to assess any potential health risks. nih.govsigmaaldrich.com

Data Tables

Due to the limited availability of experimental data for this compound, the following tables present data for structurally related compounds to provide a comparative context for its expected properties.

Table 1: Physical Properties of 1,3-Dibromo-2-alkoxybenzene Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dibromoanisole | 38603-09-7 | C₇H₆Br₂O | 265.93 | Colorless to light yellow liquid or solid | 13 | 253.7 @ 760 mmHg |

| 2,4-Dibromoanisole (B1585499) | 21702-84-1 | C₇H₆Br₂O | 265.93 | Not available | Not available | Not available |

| 1,3-Dibromo-2-ethoxybenzene | 38751-60-9 | C₈H₈Br₂O | 279.96 | Solid | Not available | Not available |

Data sourced from publicly available chemical supplier and database information. nih.govwikipedia.orgacs.orgsigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data for 2,6-Dibromoanisole (Analogue)

| Spectroscopy Type | Solvent | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 7.50 (d, J=8.0 Hz, 2H), 6.86 (t, J=8.0 Hz, 1H), 3.89 (s, 3H) |

| ¹³C NMR | Not available | Data not readily available |

| IR | Not available | Data not readily available |

¹H NMR data for 2,6-Dibromoanisole is provided as a representative example of the expected spectral features for a 1,3-dibromo-2-alkoxybenzene structure. mdpi.com The protons on the aromatic ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm), and the protons of the alkoxy group will appear in the upfield region, with those closer to the oxygen atom being more deshielded (typically 3.5-4.5 ppm). libretexts.orgopenstax.org The C-O stretch in the IR spectrum for aryl ethers is typically observed in the 1050-1250 cm⁻¹ region. libretexts.orgopenstax.orgschoolwires.net

Detailed Research Findings

While direct research on this compound is scarce, findings on related dibrominated aryl ethers provide valuable insights into its potential reactivity and applications.

Synthesis: The synthesis of dibrominated aryl ethers can be approached through several established methods. A common strategy involves the bromination of a corresponding phenol (B47542), followed by etherification. For instance, the synthesis of 2,6-dibromoanisole has been described starting from 2,6-dibromophenol (B46663), which is then methylated using iodomethane (B122720) in the presence of a base like potassium carbonate. mdpi.com An alternative approach is the direct bromination of an aryl ether. The synthesis of 2,4-dibromoanisole can be achieved by the bromination of anisole, though this often leads to a mixture of isomers. chemicalbook.com The Ullmann condensation represents a classical and still relevant method for the formation of the aryl ether bond, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgscielo.org.mx Modern variations of the Ullmann synthesis have been developed that proceed under milder conditions with improved yields, often employing ligands to stabilize the copper catalyst. mdpi.comnih.govresearchgate.net

Reactivity in Cross-Coupling Reactions: The two bromine atoms in a 1,3-dibromoaryl system are valuable functional groups for sequential cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids, are highly efficient for the formation of C-C bonds. nih.govnih.gov The presence of the ortho-alkoxy group in a compound like this compound can influence the reactivity of the adjacent C-Br bonds. The steric hindrance from the alkoxy group might allow for selective reaction at the more accessible bromine atom. Furthermore, the electron-donating nature of the ether can modulate the oxidative addition step in the catalytic cycle. Research on the cross-coupling of 2,7-dibromo wikipedia.orgbenzothieno[3,2-b] wikipedia.orgbenzothiophene with boronic acid pinacol (B44631) esters has demonstrated the utility of such dibrominated systems in synthesizing materials for organic electronics. mdpi.com

Biological and Environmental Considerations: Research on polybrominated diphenyl ethers (PBDEs), a class of compounds that includes the dibrominated aryl ether motif, has extensively focused on their environmental fate and biological effects. researchgate.netacs.orgnih.gov Many PBDEs are persistent organic pollutants that can bioaccumulate. nih.gov Studies have shown that some PBDEs can act as endocrine disruptors and may have neurotoxic effects. scielo.org.mx For example, certain PBDE congeners have been found to interact with the aryl hydrocarbon receptor (AhR), although their activity is generally much lower than that of dioxin-like compounds. dcceew.gov.aunih.gov The degree of bromination and the substitution pattern can significantly influence the biological activity. Lower brominated PBDEs have been shown to have stronger antagonistic effects on the AhR than higher brominated congeners. nih.gov While these findings relate to diphenyl ethers, they highlight the importance of evaluating the biological and environmental impact of any new polybrominated aromatic compound, including this compound.

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNDWAQVVJBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 2 2 Methoxyethoxy Benzene

Strategies for ortho-Dibromination of Phenolic Precursors

The regioselective introduction of two bromine atoms ortho to a hydroxyl or ether functional group on a benzene (B151609) ring is a critical transformation in the synthesis of 1,3-Dibromo-2-(2-methoxyethoxy)benzene. This can be achieved through several methods, including direct electrophilic bromination and directed ortho-metalation followed by halogenation.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group. google.com To achieve dibromination at the ortho positions, the para position must be blocked, or reaction conditions must be controlled to favor multiple substitutions. Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction of phenols with bromine water typically leads to the formation of tribrominated products due to the high reactivity of the phenol ring and the polarizing effect of the aqueous solvent. youtube.com To achieve selective mono- or di-ortho-bromination, less polar solvents and controlled stoichiometry of the brominating agent are often employed. For instance, the use of N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride can provide more controlled bromination.

For a precursor such as 2-(2-methoxyethoxy)phenol, direct bromination would be expected to yield a mixture of mono- and di-brominated products. Achieving selective 1,3-dibromination would necessitate careful optimization of reaction conditions.

A study on the mono-ortho-bromination of para-substituted phenols using NBS in ACS-grade methanol (B129727) demonstrated high yields and selectivity. nih.gov The presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) was found to be beneficial. nih.gov While this study focused on mono-bromination, the principles can be extended to achieve di-bromination by adjusting the stoichiometry of NBS.

| Precursor | Brominating Agent | Solvent | Catalyst | Product | Yield |

| p-Cresol | NBS (1.0 equiv) | Methanol | pTsOH (10 mol%) | 2-Bromo-4-methylphenol | 95% nih.gov |

| 4-Phenylphenol | NBS (1.0 equiv) | Methanol | pTsOH (10 mol%) | 2-Bromo-4-phenylphenol | 96% nih.gov |

| Vanillin | NBS (1.0 equiv) | Methanol | pTsOH (10 mol%) | 5-Bromovanillin | 92% masterorganicchemistry.com |

This table presents examples of mono-ortho-bromination of phenols using NBS. To synthesize this compound from 2-(2-methoxyethoxy)phenol, an excess of NBS would likely be required.

Directed ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chemspider.com A directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. chemspider.com The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as bromine (Br₂) or hexachloroethane (B51795) (C₂Cl₆), to introduce a bromine atom with high regioselectivity.

For the synthesis of this compound, the methoxyethoxy group can act as a DMG. The oxygen atoms in the ether linkage can coordinate with the lithium atom of the organolithium reagent, directing deprotonation to the ortho positions. A sequential two-step lithiation and bromination would be required to introduce both bromine atoms.

The general principle involves the initial lithiation of the aromatic C-H bond ortho to the DMG, followed by quenching with a brominating agent. This process can then be repeated to introduce the second bromine atom at the other ortho position.

| Substrate | Base | Electrophile | Product |

| Anisole | n-BuLi | Br₂ | 2-Bromoanisole |

| N,N-Dimethylbenzamide | s-BuLi/TMEDA | Br₂ | 2-Bromo-N,N-dimethylbenzamide |

| O-Phenyl Carbamate | s-BuLi/TMEDA | I₂ | O-(2-Iodophenyl) Carbamate youtube.com |

This table provides general examples of directed ortho-metalation followed by halogenation. This methodology could be applied to 1-(2-methoxyethoxy)benzene for the sequential introduction of two bromine atoms at the ortho positions.

Etherification of 2,6-Dibromophenol (B46663) with 2-Methoxyethanol (B45455) Derivatives

An alternative and often more direct route to this compound involves the etherification of a pre-formed 2,6-dibromophenol with a suitable 2-methoxyethanol derivative. This approach benefits from the commercial availability of 2,6-dibromophenol.

Williamson Ether Synthesis Modalities

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. youtube.com It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an Sₙ2 reaction. youtube.com

In the context of synthesizing this compound, this would involve the deprotonation of 2,6-dibromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or 2-methoxyethyl tosylate.

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to facilitate the Sₙ2 reaction.

| Phenol | Alkylating Agent | Base | Solvent | Yield |

| Phenol | Ethyl Iodide | NaH | THF | High |

| 4-Nitrophenol | Benzyl Bromide | K₂CO₃ | Acetone | High |

| 2,6-Di-tert-butylphenol | Methyl Iodide | NaH | DMF | Moderate |

This table illustrates typical conditions for the Williamson ether synthesis. For the target molecule, 2,6-dibromophenol would be reacted with a 2-methoxyethyl halide or tosylate.

Mitsunobu Reaction Protocols

The Mitsunobu reaction provides a mild and efficient method for the formation of ethers from alcohols and acidic nucleophiles, such as phenols. khanacademy.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). khanacademy.org

The reaction proceeds through the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic phenoxide in an Sₙ2 manner. chemicalbook.com A key advantage of the Mitsunobu reaction is that it often proceeds under neutral conditions and at room temperature. semanticscholar.org

A documented synthesis of the related compound, 1-bromo-2-(2-methoxyethoxy)benzene, utilizes a Mitsunobu reaction between 2-bromophenol (B46759) and 2-methoxyethanol. This procedure could be directly adapted for the synthesis of the target molecule by starting with 2,6-dibromophenol.

| Phenol | Alcohol | Reagents | Solvent | Product | Yield |

| 2-Bromophenol | 2-Methoxyethanol | PPh₃, DIAD | THF | 1-Bromo-2-(2-methoxyethoxy)benzene | 86% |

| Phenol | Ethanol | PPh₃, DEAD | THF | Ethyl phenyl ether | High |

| 4-Methoxyphenol | Isopropanol | PPh₃, DIAD | Toluene | 4-Isopropoxyanisole | High |

This table demonstrates the utility of the Mitsunobu reaction for phenol etherification. The synthesis of this compound would involve the reaction of 2,6-dibromophenol with 2-methoxyethanol under similar conditions.

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. In the context of ether synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where the alkylating agent is dissolved.

This methodology allows for the use of inexpensive inorganic bases like sodium hydroxide in a biphasic system, which can be advantageous for large-scale synthesis. The reaction of 2,6-dibromophenol with a 2-methoxyethyl halide in the presence of a phase-transfer catalyst and an aqueous base would be a practical approach to this compound.

The efficiency of phase-transfer catalyzed alkylations can be influenced by several factors, including the choice of catalyst, solvent, and stirring rate.

| Phenol | Alkylating Agent | Base | Catalyst | Solvent System | Yield |

| Phenol | n-Butyl Bromide | NaOH (aq) | TBAB | Toluene/H₂O | High |

| Guaiacol | Benzyl Chloride | KOH (aq) | Aliquat 336 | Dichloromethane/H₂O | High |

| 2-Naphthol | Allyl Bromide | NaOH (aq) | TEBA | Benzene/H₂O | High |

This table provides examples of phase-transfer catalyzed O-alkylation of phenols. A similar system could be employed for the reaction of 2,6-dibromophenol with a 2-methoxyethyl halide.

Functional Group Interconversion Strategies for Bromoaryl Ethers

The primary strategy for the synthesis of this compound is the Williamson ether synthesis. This venerable and reliable method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of the target compound, this translates to the O-alkylation of a 2,6-dibromophenoxide salt with a suitable 2-methoxyethyl electrophile.

Deprotonation: The acidic phenolic proton of 2,6-dibromophenol is removed by a base to form the corresponding 2,6-dibromophenoxide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) or a 2-methoxyethyl sulfonate (e.g., 2-methoxyethyl tosylate). The latter often serves as a superior leaving group. byjus.com

Displacement: The attack occurs from the backside of the carbon-leaving group bond, leading to the displacement of the halide or sulfonate and the formation of the C-O ether bond. byjus.com

The choice of reactants is critical. While the phenoxide can be sterically hindered, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions. masterorganicchemistry.com For the synthesis of this compound, 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane would be suitable primary alkyl halides.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The sterically hindered nature of the 2,6-dibromophenoxide and the potential for side reactions necessitate a systematic approach to defining the reaction environment.

Solvent Effects on Reaction Efficacy

The choice of solvent is paramount in Williamson ether synthesis as it strongly influences the rate and outcome of the reaction. Polar aprotic solvents are overwhelmingly preferred because they can solvate the counter-ion (e.g., K⁺, Na⁺) of the base while leaving the phenoxide anion relatively unsolvated, thereby enhancing its nucleophilicity. wikipedia.org Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its reactivity and slows the reaction rate significantly. wikipedia.org

Commonly used and effective solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. byjus.com A comparison of solvents in a typical O-alkylation reaction highlights the superior performance of polar aprotic options. pnu.ac.ir

| Solvent | Dielectric Constant (Approx.) | Solvent Type | Typical Yield (%) |

|---|---|---|---|

| DMSO | 47 | Polar Aprotic | 90 |

| DMF | 37 | Polar Aprotic | 81 |

| Acetonitrile | 38 | Polar Aprotic | 75 |

| Toluene | 2 | Nonpolar | 62 |

| Ethanol | 25 | Polar Protic | Low (<40) |

Data compiled from analogous reactions reported in the literature. pnu.ac.ir Yields are illustrative and can vary based on specific substrates and conditions.

Temperature and Pressure Influences on Reaction Pathways

Temperature is a critical variable that must be controlled to balance reaction rate with selectivity. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. byjus.com Increasing the temperature generally accelerates the SN2 reaction. However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide (though less likely with a primary halide) or decomposition of the solvent or reactants. For the synthesis of sterically hindered ethers, moderate temperatures are often sufficient, especially when using highly active solvent/base systems. Microwave-assisted heating has also been shown to dramatically reduce reaction times from hours to minutes. wikipedia.org

Pressure is not a significant factor in this type of liquid-phase synthesis under standard laboratory conditions, and reactions are typically performed at atmospheric pressure.

Catalyst Selection and Loading in Coupling Reactions

While the Williamson ether synthesis is not catalytic in the traditional sense, the use of phase-transfer catalysts (PTCs) is a common and effective strategy, particularly in industrial settings or when using inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). byjus.comcrdeepjournal.org

A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. crdeepjournal.org This circumvents the need for expensive, strong, and anhydrous bases like sodium hydride (NaH). The combination of K₂CO₃ as the base and a catalytic amount of TBAI in a solvent like DMSO or DMF is a powerful and practical system for synthesizing alkyl aryl ethers. pnu.ac.ir

| Base | Catalyst (if any) | Solvent | Typical Yield (%) | Notes |

|---|---|---|---|---|

| NaH | None | DMF | >90 | Strong, anhydrous base; requires careful handling. |

| K₂CO₃ | TBAI (10 mol%) | DMSO | 90 | Mild, inexpensive base with PTC. pnu.ac.ir |

| Cs₂CO₃ | None | DMF | ~85 | Highly effective but more expensive base. |

| K₃PO₄ | None | DMSO | 69 | Moderate yield in this context. pnu.ac.ir |

| NaOH (aq) | TBAB (10 mol%) | Toluene | ~80 | Classic PTC conditions (liquid-liquid). |

Data compiled from analogous reactions reported in the literature. pnu.ac.ir Yields are illustrative and can vary based on specific substrates and conditions.

Stereochemical Control and Regioselectivity Considerations

For the synthesis of this compound, stereochemical control is not applicable as no new chiral centers are generated during the reaction.

However, regioselectivity is a crucial consideration. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the positions ortho and para to the oxygen). This creates the possibility of two different reaction pathways: O-alkylation (leading to the desired ether) and C-alkylation (leading to a substituted phenol).

Several factors favor the desired O-alkylation for this specific synthesis:

Solvent Choice: As discussed, polar aprotic solvents like DMF and DMSO enhance the reactivity of the oxygen anion, promoting O-alkylation. Protic solvents, which solvate the oxygen, can conversely increase the proportion of C-alkylation.

Steric Hindrance: The presence of two bromine atoms at the ortho positions (C2 and C6) of the precursor phenol significantly sterically hinders the approach of the alkylating agent to the ortho carbon atoms. This steric shield makes C-alkylation highly unfavorable, thus strongly directing the reaction towards O-alkylation.

Hard and Soft Acid-Base (HSAB) Theory: The "hard" phenoxide oxygen atom preferentially attacks the "hard" sp³-hybridized carbon of the primary alkyl halide, favoring O-alkylation. researchgate.net

Due to the combination of these electronic, solvent, and steric effects, the synthesis of this compound via the Williamson ether synthesis is expected to proceed with high regioselectivity for the desired O-alkylated product.

Reaction Chemistry and Transformative Potential of 1,3 Dibromo 2 2 Methoxyethoxy Benzene

Cross-Coupling Reactions as a Primary Synthetic Vector

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering unparalleled efficiency and functional group tolerance. For 1,3-Dibromo-2-(2-methoxyethoxy)benzene, these reactions serve as the primary avenue for synthetic elaboration, allowing for the stepwise or simultaneous replacement of the bromine atoms with a wide range of organic moieties. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the ortho-alkoxy group, can potentially be exploited to achieve regioselective transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically involving the coupling of an organoboron compound with an organic halide. libretexts.org This reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in many biologically active compounds and advanced materials. yau-awards.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

For substrates like this compound, the electronic and steric environment around the C-Br bonds can influence the rate of oxidative addition. The electron-donating nature of the methoxyethoxy group can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the steric hindrance at the 2-position might favor selective reaction at the less hindered 3-position. Studies on ortho-substituted dibromoarenes have shown that intramolecular catalyst transfer can play a role in the reaction mechanism, influencing the product distribution. researchgate.net

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-bromide bond. | Aryl-Pd(II)-Br complex |

| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the palladium complex. | Di-organic-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Biaryl product and Pd(0) catalyst |

The Suzuki-Miyaura coupling of this compound with various arylboronic acids or their esters provides a direct route to functionalized biaryl compounds. By employing a stoichiometric amount of the boronic acid, a mono-arylated product can be selectively synthesized, which can then undergo a second, different Suzuki-Miyaura coupling to generate unsymmetrical terphenyl derivatives. Alternatively, using an excess of the boronic acid can lead to the formation of symmetrical terphenyls.

This stepwise approach is also highly valuable for the synthesis of well-defined oligomers. By carefully controlling the stoichiometry and reaction conditions, this compound can be used as a monomer in polymerization reactions, leading to the formation of conjugated polymers with potentially interesting photophysical or electronic properties.

Table 2: Illustrative Suzuki-Miyaura Reactions for Biaryl Synthesis

| Arylboronic Acid | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(2-Methoxyethoxy)-3-phenyl-bromobenzene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 1-Bromo-3-(4-methoxyphenyl)-2-(2-methoxyethoxy)benzene |

Sonogashira Coupling for Aryl-Alkyne Formation

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components in materials with applications in electronics and optics. nih.gov

The reaction of this compound with terminal alkynes can be controlled to achieve either mono- or di-alkynylation. The regioselectivity of the first coupling is influenced by the steric hindrance of the ortho-alkoxy group, generally favoring reaction at the less hindered position. The resulting bromo-arylalkyne can be further functionalized through a second cross-coupling reaction.

Table 3: Typical Conditions for Sonogashira Coupling

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene |

Negishi Coupling for Aryl-Alkyl/Aryl-Vinyl Linkages

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is particularly valuable for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, allowing for the introduction of alkyl and vinyl groups onto the aromatic ring of this compound.

Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can lead to higher reaction rates and yields, especially with less reactive aryl chlorides. The reaction is known for its high functional group tolerance. As with other cross-coupling reactions, selective mono- or di-substitution can be achieved by controlling the reaction stoichiometry.

Table 4: Representative Negishi Coupling Partners and Catalysts

| Organozinc Reagent | Catalyst | Product Type |

|---|---|---|

| Alkylzinc halide (e.g., EtZnCl) | Pd(dppf)Cl₂ | Alkylated arene |

| Vinylzinc halide | Pd(PPh₃)₄ | Vinylated arene |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. mychemblog.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals. nih.gov

This compound can be coupled with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and often needs to be optimized for specific substrates. researchgate.net Similar to other cross-coupling reactions on this scaffold, sequential amination can lead to the synthesis of unsymmetrical diamino-aromatic compounds.

Table 5: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine and facilitates the transmetalation step |

| Amine | Primary amines, secondary amines, anilines | Nitrogen source for the C-N bond formation |

Ullmann Coupling and Related Metal-Mediated Transformations

The Ullmann reaction, a cornerstone of C-C bond formation, has seen a resurgence in the field of nanoscience as a method for the on-surface synthesis of low-dimensional π-conjugated nanostructures. mdpi.com This reaction typically involves the coupling of aryl halides on a catalytically active metal surface, such as copper, gold, or silver, initiated by thermal annealing. mdpi.comacs.org The process for a generic aryl halide begins with the cleavage of the carbon-halogen bond upon adsorption onto the heated metallic substrate, forming surface-stabilized aryl radicals. mdpi.com

The subsequent reaction pathway is highly dependent on the nature of the metallic surface. mdpi.comrug.nl

On Gold (Au) surfaces, the reaction often proceeds through a direct radical polymerization, where the surface-stabilized radicals diffuse and combine to form covalent C-C bonds. mdpi.comnih.gov The formation of organometallic intermediates is less common. nih.gov

On Copper (Cu) and Silver (Ag) surfaces, the reaction frequently involves an additional step: the formation of organometallic intermediates. rug.nlnih.gov In this pathway, the aryl radicals coordinate with metal adatoms from the surface to form stable C-metal-C bonds. nih.gov Further thermal annealing is then required to induce reductive elimination of the metal adatoms and form the final covalent structure. nih.gov

For a molecule like this compound, its bifunctional nature (possessing two bromine atoms) makes it a prime candidate for on-surface polymerization. This could lead to the formation of one-dimensional poly(m-phenylene) chains or macrocyclic structures directly on the substrate. The reaction's progression and the final product's morphology are dictated by factors such as the substrate choice, annealing temperature, and surface coverage. rug.nl

| Metallic Substrate | Primary Reaction Pathway | Formation of Organometallic Intermediates | Typical Annealing Temperature Range |

|---|---|---|---|

| Gold (Au) | Direct radical polymerization mdpi.com | Rarely observed nih.gov | 450 - 600 K rug.nl |

| Silver (Ag) | Formation of organometallic intermediates followed by covalent coupling nih.gov | Commonly observed nih.gov | 350 - 500 K nih.gov |

| Copper (Cu) | Formation of organometallic intermediates followed by covalent coupling rug.nl | Commonly observed rug.nl | 400 - 550 K rug.nl |

The dynamics of surface-assisted coupling are governed by a delicate balance of molecule-substrate and molecule-molecule interactions. The initial step, dehalogenation, is a critically important catalytic process where the activation barrier is significantly lowered by the metal surface. researchgate.net The temperature required for C-Br bond scission depends on the substrate, with more reactive surfaces like copper often facilitating dehalogenation at lower temperatures than gold. rug.nl

Following dehalogenation, the resulting aryl radicals can either couple directly or form organometallic structures. The stability and structure of these organometallic intermediates are influenced by the crystallographic facet of the substrate (e.g., Ag(111) vs. Ag(110)) and can effectively guide the reaction pathways, leading to specific polymer architectures. nih.gov For this compound, the flexible methoxyethoxy side chain could also play a role in the self-assembly of the precursor molecules on the surface, potentially influencing the packing arrangement and, consequently, the structure of the resulting polymer.

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. wikipedia.org This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

There are two primary mechanisms for SNAr:

Addition-Elimination Mechanism : This is the most common pathway for activated aryl halides. It involves a two-step process:

Step 1 (Addition) : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the loss of aromaticity. uomustansiriyah.edu.iq

Step 2 (Elimination) : The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

Elimination-Addition (Benzyne) Mechanism : This mechanism operates for unactivated aryl halides under harsh conditions, such as the presence of a very strong base (e.g., sodium amide, NaNH2). organicchemistryguide.compressbooks.pub

Step 1 (Elimination) : The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the halide, forming a highly reactive, strained intermediate called benzyne (B1209423). dalalinstitute.comyoutube.com

Step 2 (Addition) : The nucleophile then attacks either carbon of the benzyne "triple bond," followed by protonation to yield the final product. A key feature of this mechanism is that it can lead to a mixture of regioisomers, as the nucleophile can add to the carbon that originally bore the leaving group or the adjacent carbon. pressbooks.pubtotal-synthesis.com

In the case of this compound, the methoxyethoxy group is an electron-donating group, which deactivates the ring towards the addition-elimination SNAr mechanism. Therefore, any nucleophilic substitution at the brominated positions would be highly unlikely to proceed via this pathway. Reaction under forcing conditions with a potent base/nucleophile could potentially induce an elimination-addition reaction via a benzyne intermediate.

| Feature | Addition-Elimination (SNAr) | Elimination-Addition (Benzyne) |

|---|---|---|

| Substrate Requirement | Electron-withdrawing group(s) ortho/para to leaving group wikipedia.org | No activating group required; needs ortho-hydrogen youtube.com |

| Reagent Requirement | Strong nucleophile chemistrysteps.com | Very strong base (e.g., NaNH₂) pressbooks.pub |

| Intermediate | Meisenheimer complex (anionic) uomustansiriyah.edu.iq | Benzyne (neutral, strained) dalalinstitute.com |

| Regiochemistry | Substitution occurs only at the carbon bearing the leaving group total-synthesis.com | Can produce a mixture of regioisomers ("cine" substitution) total-synthesis.com |

| Applicability to this compound | Unlikely due to electron-donating substituent | Potentially feasible under harsh, strongly basic conditions |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Aryllithiums)

The bromine atoms of this compound serve as functional handles for the generation of highly reactive organometallic intermediates, such as Grignard reagents and aryllithiums. These intermediates are powerful nucleophiles and bases, widely used in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents (R-MgX): Grignard reagents are prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction involves the insertion of magnesium into the carbon-bromine bond. For this compound, mono-Grignard formation can be achieved by using one equivalent of magnesium. The resulting organomagnesium compound is a strong nucleophile that reacts with a wide range of electrophiles, including aldehydes, ketones, and esters. wisc.edu The presence of the ether linkage in the methoxyethoxy side chain may help to stabilize the Grignard reagent through intramolecular coordination with the magnesium center. nih.gov

Aryllithium Reagents (R-Li): Aryllithiums are typically formed through a halogen-metal exchange reaction by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (-78 °C or below). researchgate.net This reaction is generally very fast and efficient. The solvent plays a crucial role in the stability and reactivity of aryllithium species. researchgate.netacs.org Coordinating solvents like THF can accelerate the exchange but may also decrease the stability of the resulting aryllithium compared to less coordinating solvents like diethyl ether. researchgate.net The oxygen atoms in the methoxyethoxy substituent of this compound could potentially coordinate to the lithium ion, influencing the aggregation state and reactivity of the organolithium intermediate.

| Organometallic Intermediate | Typical Reagents | Solvent | Key Reaction Conditions | Potential Influence of Methoxyethoxy Group |

|---|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) turnings wikipedia.org | Anhydrous Diethyl ether or THF wikipedia.org | Strictly anhydrous conditions libretexts.org | Intramolecular coordination/stabilization of Mg center nih.gov |

| Aryllithium | n-Butyllithium or t-Butyllithium researchgate.net | Anhydrous Diethyl ether or THF acs.org | Low temperature (e.g., -78 °C) researchgate.net | Coordination to Li, affecting stability and reactivity researchgate.net |

Role as a Monomer in Polymerization Reactions

The two bromine atoms on this compound position it as a valuable AB₂-type monomer for the synthesis of aromatic polymers through step-growth polymerization mechanisms. The resulting polymers would feature a poly(m-phenylene) backbone, a structure known to enhance polymer solubility compared to its linear poly(p-phenylene) counterpart.

Several metal-catalyzed cross-coupling reactions are suitable for converting dihaloaromatic monomers into conjugated polymers.

Yamamoto Coupling Polymerization : This method uses a stoichiometric or catalytic amount of a zero-valent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], to promote the dehalogenative coupling of aryl halides. researchgate.net It is a direct and effective way to form C-C bonds between aromatic rings and is well-suited for the polymerization of dibromo-monomers to yield polyphenylenes.

Suzuki Polycondensation (SPC) : This is a powerful and widely used method for forming C-C bonds. acs.org In this approach, the dibromo monomer would first need to be converted into a diboronic acid or ester derivative. This derivative is then polymerized with a dihalide comonomer (in an AA+BB type polymerization) or self-condensed (in an AB type polymerization) using a palladium catalyst and a base. acs.orgchemrxiv.org SPC is known for its tolerance of a wide variety of functional groups.

Other Cross-Coupling Reactions : Other palladium-catalyzed reactions, such as Stille or Sonogashira coupling (if reacted with a di-alkyne comonomer), could also be employed to incorporate the 1,3-disubstituted-2-(2-methoxyethoxy)benzene unit into various polymer backbones. acs.org

The polymerization of this compound would specifically lead to poly(m-phenylene)s, where the meta-linkages in the backbone disrupt the linearity and planarity of the polymer chain. This disruption typically reduces inter-chain packing and crystallization, leading to enhanced solubility in common organic solvents. rsc.org

| Polymerization Method | Catalyst System | Monomer Requirement | Key Characteristics |

|---|---|---|---|

| Yamamoto Coupling | Ni(0) complex (e.g., Ni(cod)₂) researchgate.net | Aryl dihalide researchgate.net | Direct coupling, good for poly(phenylene)s |

| Suzuki Polycondensation | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base acs.org | Aryl diboronic acid/ester + Aryl dihalide chemrxiv.org | High functional group tolerance, well-controlled acs.org |

The incorporation of the 2-(2-methoxyethoxy)ethoxy side chain is expected to have a profound impact on the final properties of the polymer. Such flexible, polar side chains are known to significantly influence polymer solubility, solid-state morphology, and interactions with other materials. nih.govnanoge.org

Solubility and Processability : Flexible side chains, particularly those containing ether linkages, are known to dramatically improve the solubility of rigid-backbone polymers. researchgate.net The methoxyethoxy group would increase the entropy of mixing and disrupt efficient chain packing, allowing the polymer to be processed from solution, which is often a challenge for unsubstituted polyphenylenes. mdpi.comresearchgate.net

Polymer Architecture and Morphology : The bulky and flexible nature of the side chain introduces significant steric hindrance, forcing the polymer backbone to adopt a more twisted conformation. nih.gov This disruption of planarity and inter-chain π-π stacking would likely result in a more amorphous material with a lower glass transition temperature compared to polymers with smaller alkyl side chains. rsc.org The polarity of the ether groups could also induce specific micro-phase separation in block copolymers or influence the polymer's interaction with polar substrates. researchgate.net

Functional Properties : Polymers bearing oligo(ethylene glycol) side chains, like the methoxyethoxy group, can exhibit stimuli-responsive behavior, such as lower critical solution temperature (LCST) in aqueous media, where the polymer undergoes a reversible soluble-to-insoluble phase transition upon heating. researchgate.net Furthermore, the polar ether groups can act as solid polymer electrolytes, capable of coordinating with ions like Li⁺, making such materials interesting for applications in batteries and sensors. acs.org

| Property | Expected Influence of the Methoxyethoxy Moiety | Underlying Reason |

|---|---|---|

| Solubility | Significantly increased in organic solvents researchgate.net | Flexible chain increases entropy of mixing; disrupts packing researchgate.net |

| Chain Conformation | Increased backbone torsion; less planar nih.gov | Steric hindrance from the bulky side chain nih.gov |

| Solid-State Morphology | More amorphous; reduced crystallinity rsc.org | Disruption of inter-chain π-π stacking rsc.org |

| Thermal Properties | Lowered glass transition temperature (Tg) | Increased free volume due to flexible side chains |

| Stimuli-Responsiveness | Potential for thermo-responsiveness (LCST) in water researchgate.net | Hydrogen bonding interactions between ether oxygens and water researchgate.net |

Chemo- and Regioselective Transformations of the Ether Linkage

The ether linkage in this compound represents a key functional group whose selective transformation can provide access to the foundational 1,3-dibromo-2-hydroxybenzene scaffold. This precursor is valuable for the synthesis of more complex molecules. The 2-methoxyethoxy group is formally a 2-methoxyethoxymethyl (MEM) ether of the phenolic hydroxyl group. The strategic removal of this protecting group, often referred to as deprotection, is a critical transformation. The challenge lies in achieving this cleavage with high chemo- and regioselectivity, preserving the integrity of the dibrominated aromatic ring and any other sensitive functionalities that might be present in a more complex derivative.

One of the common strategies for the cleavage of MEM ethers involves the use of Lewis acids. These reagents can coordinate to the oxygen atoms of the ether linkage, facilitating the cleavage of the C-O bond. For instance, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) has been demonstrated as an effective reagent for the selective cleavage of MEM ethers. acs.orgacs.org This method is noted for its mild and neutral reaction conditions, making it compatible with a wide range of other protecting groups. acs.orgacs.org

Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic anhydride. This system can also effect the cleavage of MEM ethers, proceeding through a different mechanism that may yield mixed acetal (B89532) esters or acetates as intermediates or products, which can then be hydrolyzed to the desired phenol (B47542). oup.com

Solid-supported reagents offer advantages in terms of ease of work-up and catalyst recovery. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been employed for the deprotection of phenolic methoxymethyl (MOM) and MEM ethers under heterogeneous conditions. organic-chemistry.org This method is characterized by its operational simplicity and the use of a non-toxic and inexpensive catalyst. organic-chemistry.org

The following table summarizes various reagent systems that have been successfully used for the deprotection of MEM-protected phenols and could be applicable to the transformation of this compound. The choice of a specific method would require experimental validation to assess its efficiency and selectivity for this particular substrate.

| Reagent System | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| CeCl₃·7H₂O | Acetonitrile | Reflux | Mild, neutral conditions, high selectivity, compatible with many other protecting groups. | acs.orgacs.org |

| Cerium(IV) ammonium nitrate (CAN) | Acetic Anhydride | Room Temperature | Catalytic amount of CAN, may form intermediate acetal esters. | oup.com |

| NaHSO₄-SiO₂ | Dichloromethane | Room Temperature | Heterogeneous catalyst, simple work-up, high yields. | organic-chemistry.org |

| ZnBr₂ / n-PrSH | Not specified | Not specified | Rapid and efficient for various MOM ethers, including those of phenols. | researchgate.net |

| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-Butyl alcohol | Not specified | Effective for MEM and MOM ethers of various alcohols. | researchgate.net |

The regioselectivity of these transformations is inherently controlled by the nature of the substrate, with the reaction occurring specifically at the ether linkage. Chemoselectivity, however, is a more critical consideration, particularly in the context of the two bromine substituents on the aromatic ring of this compound. The chosen deprotection method should not interfere with the carbon-bromine bonds. The mild conditions offered by reagents like cerium(III) chloride are particularly attractive in this regard, as they are less likely to induce side reactions such as hydrodebromination or other transformations of the aryl halide moieties.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 2 Methoxyethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Elucidation of Proton Environments via ¹H NMR

A ¹H NMR spectrum of 1,3-Dibromo-2-(2-methoxyethoxy)benzene would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, the following proton signals are predicted:

Aromatic Protons: The trisubstituted benzene (B151609) ring contains three protons. The proton at the C4 position would appear as a doublet, coupled to the C5 proton. The proton at the C5 position would appear as a triplet, being coupled to both the C4 and C6 protons. The proton at the C6 position would appear as a doublet, coupled to the C5 proton. The chemical shifts for these aromatic protons would typically be in the range of 6.8-7.5 ppm.

Methoxyethoxy Protons: The side chain would produce three distinct signals. The two protons of the methylene (B1212753) group attached to the benzene ring (-O-CH₂ -) would likely appear as a triplet. The adjacent methylene group (-CH₂-O-CH₂ -) would also be expected to be a triplet. These signals would typically fall within the 3.8-4.5 ppm range. The three protons of the terminal methyl group (-O-CH₃ ) would appear as a sharp singlet, expected around 3.4 ppm.

Carbon Framework Analysis using ¹³C NMR

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, a total of nine distinct carbon signals are anticipated:

Aromatic Carbons: Six signals corresponding to the benzene ring carbons. Two of these would be quaternary carbons bonded to bromine (C1, C3), one would be a quaternary carbon bonded to the oxygen of the ether (C2), and three would be carbons bonded to hydrogen (C4, C5, C6). The carbons attached to the electronegative bromine and oxygen atoms would be shifted downfield.

Methoxyethoxy Carbons: Three signals for the side chain carbons: two methylene carbons (-O-C H₂-C H₂-O-) and one methyl carbon (-O-C H₃).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/DOSY) for Connectivity and Conformational Studies

While one-dimensional NMR provides foundational data, two-dimensional (2D) techniques are crucial for assembling the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent aromatic protons (H4-H5, H5-H6) and between the two methylene groups in the methoxyethoxy side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. It would definitively link each proton signal to its corresponding carbon signal in the aromatic ring and the side chain.

NOESY/DOSY (Nuclear Overhauser Effect Spectroscopy/Diffusion Ordered Spectroscopy): NOESY could provide information on the spatial proximity of protons, which might offer insight into the preferred conformation of the flexible methoxyethoxy side chain relative to the benzene ring. DOSY separates signals based on the diffusion rates of molecules and would confirm that all observed proton signals belong to a single molecular entity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, the molecular formula is C₉H₁₀Br₂O₂.

An HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact calculated monoisotopic mass. A key feature would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion would appear as a characteristic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Analysis of the fragmentation pattern would provide further structural confirmation. Likely fragmentation pathways would include:

Cleavage of the ether bond, resulting in fragments corresponding to the dibromophenoxy radical and the methoxyethoxy cation.

Loss of the entire methoxyethoxy side chain.

Sequential loss of bromine atoms.

Table 1: Predicted HRMS Data for C₉H₁₀Br₂O₂

| Ion Formula | Calculated m/z | Isotopic Peak | Relative Abundance |

| [C₉H₁₀⁷⁹Br₂O₂]⁺ | 307.9098 | M | ~25% |

| [C₉H₁₀⁷⁹Br⁸¹BrO₂]⁺ | 309.9078 | M+2 | ~50% |

| [C₉H₁₀⁸¹Br₂O₂]⁺ | 311.9057 | M+4 | ~25% |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a molecular "fingerprint" and identifying key functional groups.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger peaks just below 3000 cm⁻¹ (from the -CH₂- and -CH₃ groups).

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: Strong, characteristic bands in the 1050-1250 cm⁻¹ region, corresponding to the aryl-alkyl and alkyl-alkyl ether linkages.

C-Br Stretch: Absorptions in the lower frequency "fingerprint region," typically between 500-700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds.

Table 2: Expected Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl-Alkyl C-O | Stretch | ~1250 |

| Alkyl-Alkyl C-O | Stretch | ~1120 |

| C-Br | Stretch | 500 - 700 |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.

An X-ray diffraction study would yield definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The exact solid-state conformation of the flexible methoxyethoxy side chain.

Intermolecular Interactions: The packing of molecules in the crystal, revealing any non-covalent interactions such as halogen bonding (involving the bromine atoms) or hydrogen bonding that might influence the solid-state structure.

Currently, no published crystal structure data exists for this compound.

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular forces, creating a stable, three-dimensional supramolecular architecture. In the absence of strong hydrogen bond donors, the packing arrangement is likely dictated by van der Waals forces, dipole-dipole interactions, and potentially weak C–H···O and C–H···Br hydrogen bonds.

Conformational Analysis in the Crystalline State

In the crystalline state, this compound would adopt a specific, low-energy conformation. The primary conformational flexibility resides in the 2-(2-methoxyethoxy) side chain, specifically around the C(aryl)–O, O–C(ethyl), and C(ethyl)–O(methyl) bonds. X-ray diffraction studies on analogous molecules, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, have shown that such alkoxy chains often adopt an extended, zig-zag conformation in the solid state to facilitate efficient crystal packing. mdpi.comsemanticscholar.org

The dihedral angles defining the orientation of the methoxyethoxy group relative to the benzene ring would be fixed. It is expected that the C1-C2-O-C bond would exhibit a torsion angle that moves the ether chain out of the plane of the benzene ring to minimize steric hindrance with the adjacent bromine atom at the C1 position. The conformation of the ethyl fragment (–O–CH₂–CH₂–O–) would likely be anti-periplanar to reduce gauche interactions. The terminal methyl group's orientation would be influenced by the local packing environment. It is not uncommon for molecules with flexible side chains to exhibit polymorphism, where different crystal packing arrangements and molecular conformations can occur under varying crystallization conditions. mdpi.com

| Torsion Angle | Expected Conformation | Rationale |

| C(3)-C(2)-O-C(ethyl) | Non-planar | Minimize steric clash with Br at C(1) |

| C(2)-O-C(ethyl)-C(ethyl) | Extended (anti) | Reduce intramolecular steric strain |

| O-C(ethyl)-C(ethyl)-O(methyl) | Extended (anti) | Energetically favorable conformation |

Halogen Bonding and Other Non-Covalent Interactions

The supramolecular structure of this compound in the solid state would be significantly influenced by non-covalent interactions involving its bromine atoms. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is a key directional force in the crystal engineering of halogenated compounds. mdpi.com

In this molecule, the bromine atoms covalently bonded to the benzene ring can act as halogen bond donors. Potential halogen bond acceptors on neighboring molecules include the oxygen atoms of the methoxyethoxy group or the π-system of the aromatic ring. Furthermore, Br···Br interactions are highly probable. These can be classified as Type I (where the two C–Br···Br angles are equal) or Type II (where one C–Br···Br angle is ~90° and the other is ~180°), with the latter being characteristic of a true halogen bond. In similar dibrominated aromatics, Br···Br contacts shorter than the sum of their van der Waals radii (3.70 Å) have been observed, indicating a significant attractive interaction that helps stabilize the crystal lattice. semanticscholar.org Other contributing interactions would include weak C–H···Br and C–H···O hydrogen bonds, further directing the assembly.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |

| Halogen Bond | C(1)-Br or C(3)-Br | O (ether), O (methoxy), π-system | 3.0 - 3.5 |

| Bromine-Bromine | C(1)-Br or C(3)-Br | C(1)-Br or C(3)-Br | 3.4 - 3.7 |

| C-H···O Hydrogen Bond | C -H (aryl/alkyl) | O (ether), O (methoxy) | 2.4 - 2.8 (H···O) |

| C-H···Br Hydrogen Bond | C -H (aryl/alkyl) | Br | 2.8 - 3.0 (H···Br) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. Given its molecular weight and likely boiling point, the compound is sufficiently volatile and thermally stable for GC analysis.

In a typical GC-MS analysis, a sample solution would be injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-1ms). Separation is achieved based on the analytes' boiling points and interactions with the column's stationary phase. The primary peak in the resulting chromatogram would correspond to the target compound. The purity can be determined by integrating the peak area of the main component relative to the total area of all peaks.

The mass spectrometer detector would provide structural confirmation. The expected electron ionization (EI) mass spectrum would show a characteristic molecular ion peak cluster due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M+, [M+2]+, and [M+4]+ peaks with a relative intensity ratio of approximately 1:2:1. Key fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or bromine atoms. Common volatile byproducts from a Williamson ether synthesis might include unreacted 2,6-dibromophenol (B46663) or byproducts from the alkylating agent.

Gel Permeation Chromatography (GPC) for Polymer Characterization in Polymerization Applications

While no specific polymerization applications for this compound are documented, its dibromo functionality makes it a potential monomer for synthesizing aromatic polymers via cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling). Should this monomer be used to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the essential technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. lcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz A solution of the polymer is passed through a column packed with porous gel; larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains have a longer path through the pores and elute later. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), a calibration curve of log(Molecular Weight) vs. Elution Time can be generated. This allows for the determination of key parameters for the synthesized polymer, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

| Parameter | Description | Information Gained |

| Mn (Number-Average MW) | Total weight of all polymer chains divided by the total number of chains. | Reflects the average chain length. |

| Mw (Weight-Average MW) | An average that accounts for the contribution of larger chains. | Sensitive to the presence of high molecular weight species. |

| PDI (Polydispersity Index) | The ratio of Mw/Mn. | Measures the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

Computational and Theoretical Investigations of 1,3 Dibromo 2 2 Methoxyethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Electronic Structure and Geometry Optimization: A primary step in any theoretical study is to determine the molecule's most stable three-dimensional structure. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform a full geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on other halosubstituted aromatic compounds have demonstrated that DFT methods can predict geometries with high accuracy. kfupm.edu.saresearchgate.net

The electronic structure analysis would reveal the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for 1,3-Dibromo-2-(2-methoxyethoxy)benzene (Calculated via DFT/B3LYP/6-311++G(d,p)) This table is illustrative and represents typical values expected from such a calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.90 Å |

| C-O (Aromatic) | 1.37 Å | |

| C-O (Ether) | 1.43 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-C-Br | 120.5° |

| C-C-O | 118.0° | |

| C-O-C | 117.5° |

Reactivity Predictions: The locations of the HOMO and LUMO can predict how the molecule will interact with other reagents. For instance, the HOMO region indicates the most likely site for electrophilic attack, while the LUMO region suggests the site for nucleophilic attack. The electron-withdrawing nature of the bromine atoms and the electron-donating character of the methoxyethoxy group would create a complex electronic environment, which DFT can effectively map to predict regioselectivity in reactions like electrophilic aromatic substitution. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain properties, particularly those involving electron correlation effects, such as dispersion interactions. mdpi.com

For this compound, ab initio calculations would be used to:

Refine Energy Calculations: Provide a more accurate calculation of the total electronic energy and the energies of different conformations.

Validate DFT Results: Serve as a benchmark to confirm the accuracy of the more computationally efficient DFT methods.

Investigate Excited States: Accurately predict the energies and properties of electronic excited states, which is crucial for understanding the molecule's photochemical behavior.

Conformational Analysis using Molecular Mechanics and Dynamics

The 2-(2-methoxyethoxy) side chain of the molecule is flexible, with several rotatable single bonds (C-C and C-O). This flexibility means the molecule can exist in multiple conformations, or shapes, each with a different energy.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods designed to explore the conformational landscape of molecules.

Potential Energy Surface Scan: A systematic rotation around key dihedral angles (e.g., the Ar-O, O-CH₂, and CH₂-O bonds) would be performed to map the potential energy surface. This scan identifies the low-energy, stable conformers as well as the energy barriers to rotation between them. A study on benzothiazole (B30560) derivatives used a similar approach to identify stable conformers by varying dihedral angles. mdpi.com

Molecular Dynamics Simulation: An MD simulation would model the atomic motions of the molecule over time at a given temperature. This provides insight into the dynamic behavior of the side chain and helps determine the most populated conformations under realistic conditions.

Table 2: Illustrative Relative Energies of Key Conformers of the Methoxyethoxy Side Chain This table is for illustrative purposes, showing how the energy might vary with the rotation around the Ar-O-CH₂-CH₂ dihedral angle.

| Dihedral Angle (Ar-O-CH₂-CH₂) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed (syn-periplanar) | +5.0 (High Energy) |

| 60° | Gauche (syn-clinal) | +0.8 |

| 120° | Eclipsed | +4.5 (High Energy) |

| 180° | Anti (anti-periplanar) | 0.0 (Global Minimum) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations would be performed on the optimized geometry of the molecule. The predicted shifts can be compared with experimental data to confirm the molecular structure. Models for predicting proton chemical shifts in bromo-alkanes have shown high accuracy. rsc.orgmodgraph.co.uk

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C-Br stretching, C-O-C bending, aromatic C-H wagging). This analysis is invaluable for assigning the peaks in an experimental spectrum to specific functional groups and vibrational modes, as has been done for other halogenated benzenes. researchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies and Their Assignments This table illustrates the type of data generated from a frequency calculation.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3050-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1450-1580 | Aromatic C=C | Stretching |

| 1250 | Ar-O-C | Asymmetric Stretching |

| 1120 | C-O-C (Ether) | Stretching |

| 550-650 | C-Br | Stretching |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are essential for mapping the detailed pathway of a chemical reaction. By identifying the transition state (TS)—the highest energy point along the reaction coordinate—chemists can understand the mechanism and predict the reaction rate.

For this compound, this approach could be used to study reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation). The calculations would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State: Using algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) to find the saddle point on the potential energy surface that connects reactants and products. rsc.org

Confirming the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key factor determining the reaction kinetics.